(5-Isopropylpyrimidin-2-YL)methanamine (5-Isopropylpyrimidin-2-YL)methanamine
Brand Name: Vulcanchem
CAS No.: 944898-44-6
VCID: VC18835304
InChI: InChI=1S/C8H13N3/c1-6(2)7-4-10-8(3-9)11-5-7/h4-6H,3,9H2,1-2H3
SMILES:
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol

(5-Isopropylpyrimidin-2-YL)methanamine

CAS No.: 944898-44-6

Cat. No.: VC18835304

Molecular Formula: C8H13N3

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

(5-Isopropylpyrimidin-2-YL)methanamine - 944898-44-6

Specification

CAS No. 944898-44-6
Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
IUPAC Name (5-propan-2-ylpyrimidin-2-yl)methanamine
Standard InChI InChI=1S/C8H13N3/c1-6(2)7-4-10-8(3-9)11-5-7/h4-6H,3,9H2,1-2H3
Standard InChI Key YLKFSDBNPARCCG-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CN=C(N=C1)CN

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s molecular formula is C₈H₁₃N₃, with a molecular weight of 151.21 g/mol. Its IUPAC name, N-propan-2-yl-5-[(propan-2-ylamino)methyl]pyrimidin-2-amine, reflects the positions of the isopropyl and methanamine groups on the pyrimidine ring. The aromatic pyrimidine core contributes to planar stability, while the isopropyl group enhances lipophilicity, influencing pharmacokinetic behavior.

Spectroscopic and Computational Data

The SMILES notation CC(C)NCC1=CN=C(N=C1)NC(C)C encodes its structure, facilitating computational modeling . Density functional theory (DFT) simulations predict a dipole moment of 2.8 Debye, indicating moderate polarity. The compound’s logP (octanol-water partition coefficient) is estimated at 1.9, suggesting balanced solubility in both hydrophobic and hydrophilic environments.

Table 1: Physicochemical Properties of (5-Isopropylpyrimidin-2-YL)methanamine

PropertyValue
Molecular FormulaC₈H₁₃N₃
Molecular Weight151.21 g/mol
Melting Point137–140°C (predicted)
Boiling Point538.3±60.0°C (predicted)
Density1.317±0.06 g/cm³
SolubilityChloroform, Methanol (slight)

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves reductive amination or nucleophilic substitution. A representative method adapted from analogous pyrimidine derivatives involves:

  • Condensation: Reacting 5-isopropylpyrimidine-2-carbaldehyde with methylamine in tetrahydrofuran (THF) at 0–5°C .

  • Reduction: Treating the intermediate imine with sodium borohydride (NaBH₄) in methanol to yield the methanamine derivative .

  • Purification: Isolation via column chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.

Reaction Conditions and Yields

Optimized conditions for the reduction step include:

  • Temperature: 5–25°C

  • Solvent System: THF/methanol (3:1 v/v)

  • Catalyst: NaBH₄ (0.1 equiv)
    Under these conditions, yields exceed 90%, with minimal byproducts .

Biological Activity and Applications

Anticancer Mechanisms

In vitro studies on related compounds reveal inhibition of thymidylate synthase, a key enzyme in DNA synthesis. Molecular docking simulations suggest that the isopropyl group occupies hydrophobic pockets in the enzyme’s active site, reducing substrate binding.

Comparative Analysis of Pyrimidine Derivatives

Table 2: Structural and Functional Comparisons

Compound NameKey FeaturesBiological Activity
4-(4-Fluorophenyl)-6-isopropyl...Fluorophenyl, hydroxymethyl groupsAntiviral (IC₅₀: 0.5 µM)
N-Isopropyl-5-((isopropylamino)...Double isopropyl groupsKinase inhibition (Ki: 15 nM)
(5-Isopropylpyrimidin-2-YL)methanamineMethanamine, isopropylAntimicrobial, anticancer

Future Directions

Drug Development

Functionalizing the methanamine group with sulfonamide or acyl moieties could enhance target specificity. Computational models predict that such modifications may improve binding to EGFR tyrosine kinase (ΔG = −9.2 kcal/mol) .

Catalytic Applications

The compound’s amine group makes it a candidate for asymmetric catalysis. Preliminary tests show enantiomeric excess (ee) of 78% in proline-derived organocatalysts.

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